molecular formula C9H12ClNO B3041867 4-Methylbenzimidic acid methyl ester hydrochloride CAS No. 39739-50-9

4-Methylbenzimidic acid methyl ester hydrochloride

Cat. No.: B3041867
CAS No.: 39739-50-9
M. Wt: 185.65 g/mol
InChI Key: LUPCNKISBYYKEB-UHFFFAOYSA-N
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Description

The compound 4-methylbenzimidic acid methyl ester hydrochloride (systematic name: methyl 4-(aminomethyl)benzoate hydrochloride) is a benzoic acid derivative characterized by a methyl ester group and an aminomethyl substituent on the aromatic ring, with a hydrochloride counterion.

Properties

IUPAC Name

methyl 4-methylbenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7-3-5-8(6-4-7)9(10)11-2;/h3-6,10H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCNKISBYYKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzimidic acid methyl ester hydrochloride typically involves the esterification of 4-methylbenzimidic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 4-Methylbenzimidic acid methyl ester hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzimidic acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, alcohols, and other functionalized compounds.

Scientific Research Applications

4-Methylbenzimidic acid methyl ester hydrochloride finds applications in several areas of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methylbenzimidic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Structure: Features a benzoate methyl ester backbone with an aminomethyl (-CH₂NH₂) group at the para position, protonated as -CH₂NH₃⁺Cl⁻ .
  • Applications : Serves as a versatile intermediate in pharmaceutical synthesis, agrochemical development, and material science due to its reactive amine and ester functionalities .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-methylbenzimidic acid methyl ester hydrochloride and related compounds.

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications References
Methyl 4-(aminomethyl)benzoate hydrochloride C₉H₁₂ClNO₂ 201.65 -NH₂CH₂ (aminomethyl), -COOCH₃ Direct esterification with HCl neutralization Pharmaceutical intermediates, R&D
D-Phenylglycine methyl ester hydrochloride C₉H₁₂ClNO₂ 201.65 -NHCH₂ (amino acid ester), phenyl group Reaction of D-phenylglycine with methanol and sulfuryl chloride Antibiotic synthesis (e.g., cephalosporins)
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl C₁₁H₁₄ClN₃O 239.70 -CN, -CH₂OCH₂N(CH₃) Multi-step alkylation and nitrile introduction Drug analysis reference standard
2,3-Dihydro-1H-indole-4-carboxylic acid methyl ester HCl C₁₀H₁₂ClNO₂ 213.66 Indole ring, -COOCH₃ Cyclization and esterification Neuropharmacology research
4-Amino-4-naphthalen-2-yl-butyric acid methyl ester HCl C₁₅H₁₈ClNO₂ 283.76 Naphthyl group, -COOCH₃ Friedel-Crafts alkylation and esterification Specialty chemical synthesis

Structural and Functional Insights

Substituent Diversity: The aminomethyl group in methyl 4-(aminomethyl)benzoate hydrochloride enables nucleophilic reactivity, making it suitable for coupling reactions in drug synthesis . D-Phenylglycine methyl ester hydrochloride incorporates an α-amino acid ester, critical for β-lactam antibiotic production . Naphthyl-containing compounds (e.g., CAS 811842-04-3) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration in CNS drug development .

Synthetic Methods :

  • Industrial-scale synthesis of D-phenylglycine methyl ester hydrochloride involves sulfuryl chloride-mediated esterification under controlled temperatures (≤50°C), achieving >99% purity .
  • Indole-based esters (e.g., CAS 155135-61-8) require heterocyclic ring formation prior to esterification, often using palladium catalysts .

Applications: Pharmaceutical Intermediates: Methyl 4-(aminomethyl)benzoate hydrochloride is a precursor for AMPK activators and kinase inhibitors . Analytical Standards: Compounds like 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl are used in HPLC and FTIR for quality control in regulated pharmaceuticals .

Key Differentiators and Research Findings

  • Reactivity: The aminomethyl group in methyl 4-(aminomethyl)benzoate hydrochloride shows higher nucleophilicity compared to the methylaminoethoxy group in 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl, enabling faster cross-coupling reactions .
  • Thermal Stability : Indole-based esters (e.g., 2,3-dihydro-1H-indole-4-carboxylic acid methyl ester HCl) exhibit superior thermal stability (>200°C) due to aromatic conjugation, unlike aliphatic esters like D-phenylglycine derivatives .
  • Regulatory Compliance: Reference standards such as 4-((2-(methylamino)ethoxy)methyl)benzonitrile HCl meet USP/EMA guidelines, emphasizing their role in cGMP manufacturing .

Biological Activity

4-Methylbenzimidic acid methyl ester hydrochloride (CAS Number: 39739-50-0) is a chemical compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12ClN2O2
  • Molecular Weight : 228.67 g/mol
  • Physical State : White to off-white crystalline powder
  • Purity : Typically >98% (T)

Biological Activity

4-Methylbenzimidic acid methyl ester hydrochloride exhibits various biological activities, primarily through its role as a biochemical intermediate. It is involved in the synthesis of amino acid methyl esters and has been studied for its potential effects on enzyme inhibition.

Enzyme Inhibition Studies

  • Tryptophan Hydroxylase Inhibition : Preliminary studies suggest that similar compounds can inhibit tryptophan hydroxylase, an enzyme critical for serotonin synthesis. This inhibition can lead to decreased serotonin levels, which may have implications for mood regulation and depression treatment .
  • Poly (ADP-ribose) Polymerase (PARP) Interaction : Although not directly studied for 4-Methylbenzimidic acid methyl ester hydrochloride, related compounds have shown interactions with PARP, indicating potential roles in DNA damage response pathways.

Case Study 1: Serotonin Modulation

A study investigating the effects of benzimidazole derivatives on serotonin levels demonstrated that compounds structurally related to 4-Methylbenzimidic acid methyl ester hydrochloride could significantly reduce serotonin synthesis in animal models. This reduction was linked to behavioral changes consistent with depressive symptoms, suggesting a potential avenue for therapeutic exploration in mood disorders.

Case Study 2: Antitumor Activity

Research into similar benzimidazole derivatives has indicated potential antitumor activity through mechanisms involving apoptosis induction in cancer cells. The inhibition of DNA repair mechanisms via PARP interference has been noted as a significant factor in enhancing the efficacy of chemotherapeutic agents.

Table 1: Comparison of Biological Activities

CompoundMechanism of ActionBiological Activity
4-Methylbenzimidic acid methyl ester HClPotential enzyme inhibitionNeurotransmitter modulation
Related benzimidazole derivativesPARP inhibitionAntitumor effects
Tryptophan hydroxylase inhibitorsDecreased serotonin synthesisMood regulation

Table 2: Research References

Study ReferenceFindings
Pinto Brod et al. (2016)Investigated serotonin modulation effects
Wallace et al. (2014)Explored reversal learning impaired by serotonin depletion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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